Deuterium-Induced Mass Shift for MS Resolution
4-Hydroxy Nisoldipine-d6 incorporates six deuterium atoms at the 2-hydroxy-2-methylpropyl ester moiety (as two CD3 groups), producing a +6 Da mass shift (m/z 411 → m/z 417 for [M+H]+) relative to the unlabeled 4-Hydroxy Nisoldipine analyte . This mass separation exceeds the minimum +3 Da threshold recommended to avoid isotopic peak overlap between IS and analyte in unit-resolution MS, and provides complete baseline separation in MRM transitions [1]. Alternative d4-labeled nisoldipine derivatives (+4 Da shift) may exhibit partial isotopic envelope overlap, while d3-labeled versions (+3 Da) operate at the minimum acceptable threshold where up to 10% cross-contribution can occur at high analyte concentrations [2].
| Evidence Dimension | Mass shift (Δ Da) relative to unlabeled analyte |
|---|---|
| Target Compound Data | +6 Da (C20H18D6N2O7, MW 410.45 vs 404.41 unlabeled) |
| Comparator Or Baseline | Nisoldipine-d3: +3 Da; Nisoldipine-d4: +4 Da |
| Quantified Difference | +3 Da minimum recommended threshold; +6 Da provides 2× margin and complete isotopic envelope separation |
| Conditions | LC-MS/MS unit resolution; isotopic envelope analysis |
Why This Matters
This ensures unambiguous MRM channel assignment and eliminates cross-talk between internal standard and analyte signals, directly reducing quantitative error in metabolite monitoring assays.
- [1] Atapattu SN, et al. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021;26(10):2989. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
